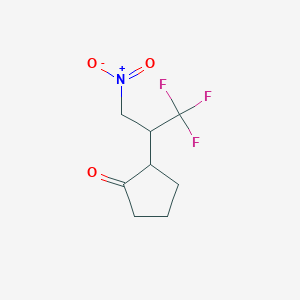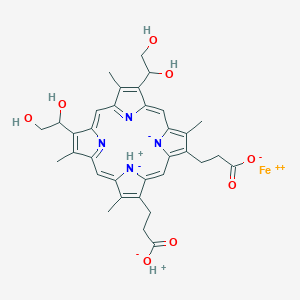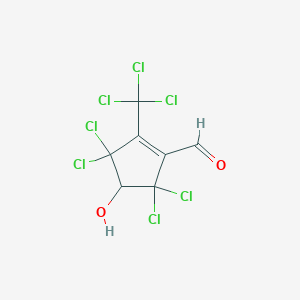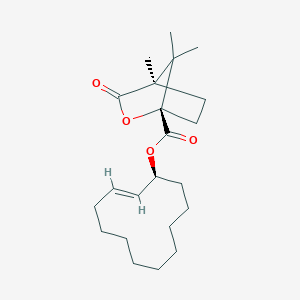![molecular formula C9H14N4O4 B039826 2-[(5-Amino-4-carbamoylimidazol-1-YL)methoxy]ethyl acetate CAS No. 118966-30-6](/img/structure/B39826.png)
2-[(5-Amino-4-carbamoylimidazol-1-YL)methoxy]ethyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(5-Amino-4-carbamoylimidazol-1-YL)methoxy]ethyl acetate is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This molecule is also known as ACEA and is a selective agonist of the cannabinoid receptor type 1 (CB1). ACEA has been shown to have various biochemical and physiological effects, making it a valuable tool in the study of the endocannabinoid system and its role in various physiological processes.
Mécanisme D'action
ACEA is a selective agonist of the CB1 receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. Activation of the CB1 receptor by ACEA leads to the inhibition of adenylyl cyclase and the activation of mitogen-activated protein kinase (MAPK) signaling pathways. This results in the modulation of various physiological processes, including pain, appetite, and memory.
Biochemical and Physiological Effects:
ACEA has been shown to have various biochemical and physiological effects, making it a valuable tool in the study of the endocannabinoid system. It has been shown to modulate pain perception, appetite, and memory. ACEA has also been shown to modulate neuronal activity and synaptic plasticity, suggesting a potential role in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
ACEA has several advantages as a tool for scientific research. It is a highly selective agonist of the CB1 receptor, making it a valuable tool for studying the endocannabinoid system. It has also been shown to have high potency and efficacy, allowing for the modulation of physiological processes at low concentrations. However, ACEA also has limitations, including potential off-target effects and the need for careful dosing to avoid toxicity.
Orientations Futures
There are several potential future directions for research on ACEA. One area of interest is the potential therapeutic applications of ACEA in the treatment of neurological disorders, such as epilepsy and Alzheimer's disease. Another area of interest is the development of more selective and potent CB1 receptor agonists for use in scientific research. Additionally, further studies are needed to fully understand the biochemical and physiological effects of ACEA and its potential limitations as a tool for scientific research.
Méthodes De Synthèse
The synthesis of ACEA involves several steps, including the reaction of 5-amino-4-carbamoylimidazole with 2-(bromomethyl)ethyl acetate in the presence of a base. The resulting product is then purified using column chromatography to obtain the final product. This synthesis method has been optimized to yield high purity and high yield of ACEA.
Applications De Recherche Scientifique
ACEA has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological processes. It has been shown to modulate various physiological processes, including pain, appetite, and memory. ACEA has also been used to study the effects of CB1 receptor activation on neuronal activity and synaptic plasticity.
Propriétés
Numéro CAS |
118966-30-6 |
|---|---|
Nom du produit |
2-[(5-Amino-4-carbamoylimidazol-1-YL)methoxy]ethyl acetate |
Formule moléculaire |
C9H14N4O4 |
Poids moléculaire |
242.23 g/mol |
Nom IUPAC |
2-[(5-amino-4-carbamoylimidazol-1-yl)methoxy]ethyl acetate |
InChI |
InChI=1S/C9H14N4O4/c1-6(14)17-3-2-16-5-13-4-12-7(8(13)10)9(11)15/h4H,2-3,5,10H2,1H3,(H2,11,15) |
Clé InChI |
SCOKPTHVGOEBIW-UHFFFAOYSA-N |
SMILES |
CC(=O)OCCOCN1C=NC(=C1N)C(=O)N |
SMILES canonique |
CC(=O)OCCOCN1C=NC(=C1N)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















